molecular formula C19H13BrN6O3 B2740044 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1251611-97-8

1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B2740044
CAS RN: 1251611-97-8
M. Wt: 453.256
InChI Key: CPANEGCQVCLYPI-UHFFFAOYSA-N
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Description

1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C19H13BrN6O3 and its molecular weight is 453.256. The purity is usually 95%.
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Scientific Research Applications

Anti-Protozoal and Anti-Cancer Activities

Compounds containing 1,2,4-oxadiazole and 1,2,3-triazole, such as the one , have been investigated for their biological activities, particularly anti-protozoal and anti-cancer properties. Dürüst et al. (2012) synthesized a series of oxadiazolyl pyrrolo triazole diones, including variants similar to the specified compound, and explored their in vitro anti-protozoal and cytotoxic activities. These compounds showed potential in this area of research (Dürüst et al., 2012).

Antimicrobial and Antileishmanial Activities

Further research on similar compounds has also demonstrated antimicrobial properties. For instance, Ustabaş et al. (2020) synthesized and characterized a compound with a 1,3,4-oxadiazole and 1,2,4-triazole structure, similar to the compound , and investigated its antimicrobial activities. They found it to have significant activity against certain bacterial species and high antileishmanial activity (Ustabaş et al., 2020).

Synthesis and Characterization

These types of compounds have been a subject of extensive synthetic and characterization studies. For example, Dürüst et al. (2014) and Jiang et al. (2014) have both conducted research on the synthesis of novel triazoles bearing 1,2,4-oxadiazole, detailing their structural elucidation and potential biological activities (Dürüst et al., 2014); (Jiang et al., 2014).

Drug-Likeness and In Vitro Microbial Investigation

Pandya et al. (2019) synthesized a library of compounds, including those with a structure similar to the one . They characterized these compounds and investigated their in silico ADME prediction properties, in vitro antibacterial, antifungal, and antimycobacterial activities, revealing some compounds with excellent drug-likeness properties (Pandya et al., 2019).

properties

IUPAC Name

3-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN6O3/c20-12-8-6-11(7-9-12)17-21-14(29-23-17)10-25-16-15(22-24-25)18(27)26(19(16)28)13-4-2-1-3-5-13/h1-9,15-16H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPANEGCQVCLYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

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